5-HT₆ Receptor Binding Affinity: 8-Piperazinylquinoline Scaffold Versus 4-Position and Non-Quinoline Comparators
The 8-(piperazin-1-yl)quinoline scaffold, when appropriately derivatized at the 3-position, confers high-affinity 5-HT₆ receptor antagonism. The unsubstituted core serves as the essential pharmacophore for this activity [1]. SB-742457 (3-phenylsulfonyl-8-(piperazin-1-yl)quinoline) demonstrates a Ki of 1.4 nM for the human 5-HT₆ receptor [2]. In contrast, 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibit an entirely different profile as β-hematin polymerization inhibitors (IC₅₀ = 5 ± 1 μM) [3], underscoring that regioisomeric variation (8- vs. 4- vs. 7-substitution) determines target class engagement.
| Evidence Dimension | Receptor binding affinity (Ki) / Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 1.4 nM (for SB-742457, the 3-phenylsulfonyl derivative of 8-(piperazin-1-yl)quinoline) |
| Comparator Or Baseline | 7-chloro-4-(piperazin-1-yl)quinoline derivative: IC₅₀ = 5 ± 1 μM (β-hematin polymerization) |
| Quantified Difference | ~3,500-fold difference in potency, with distinct target class (GPCR vs. enzyme) |
| Conditions | Human recombinant 5-HT₆ receptor binding assay (SB-742457); β-hematin polymerization assay (7-Cl-4-piperazinylquinoline derivative) |
Why This Matters
This establishes the 8-piperazinylquinoline regioisomer as a privileged scaffold for 5-HT₆ antagonism, while 4- and 7-substituted analogs engage unrelated targets, making the specific CAS number essential for CNS programs.
- [1] EP1660483A1: 8-(1-piperazinyl)-quinoline derivatives and their use in the treatment of CNS disorders. Glaxo Group Ltd., 2004. View Source
- [2] SB-742457. 5-HT6 receptor antagonist (Ki = 1.4 nM). ChemicalBook. CAS 607742-69-8. View Source
- [3] Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Dev. Res., 2020. View Source
